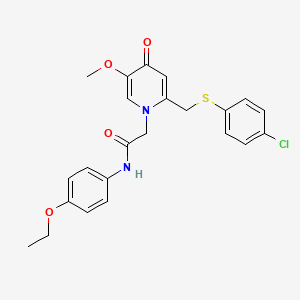
2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-(((4-chlorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, particularly focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃S
- Molecular Weight : 367.87 g/mol
- Key Functional Groups :
- Thioether (–S–)
- Methoxy group (–OCH₃)
- Acetamide (–NHCOCH₃)
This structural complexity is indicative of its potential interactions within biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives similar to the target compound. For instance, compounds containing thiazole and benzothiazole moieties have shown significant activity against cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Anticancer Mechanism
A study on thiazole derivatives demonstrated that compounds with specific substitutions exhibited cytotoxic effects through:
- MTT Assay : Evaluated cell viability, revealing IC₅₀ values in the micromolar range.
- Caspase Activation : Indicated apoptosis as a mechanism of action.
Antimicrobial Activity
Compounds structurally related to the target compound have also been studied for their antimicrobial properties. For example, certain benzamide derivatives have shown promising antibacterial activity against various strains of bacteria, suggesting that modifications to the basic structure can enhance efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide Derivative A | Staphylococcus aureus | 32 µg/mL |
| Benzamide Derivative B | Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The biological activity of the compound may extend to anti-inflammatory effects. Research has shown that similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
- COX Inhibition : Compounds that inhibit COX enzymes reduce the production of prostaglandins, leading to decreased inflammation.
Neuroprotective Effects
Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems. Compounds with similar scaffolds have been identified as selective serotonin reuptake inhibitors (SSRIs), which could suggest potential applications in treating mood disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of the compound. Variations in substituents significantly affect pharmacological profiles:
- Chlorophenyl Group : Enhances lipophilicity and may improve cell membrane permeability.
- Methoxy Group : Potentially contributes to increased binding affinity at target sites.
Propiedades
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-30-19-8-6-17(7-9-19)25-23(28)14-26-13-22(29-2)21(27)12-18(26)15-31-20-10-4-16(24)5-11-20/h4-13H,3,14-15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKDLVCLJBHXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













